molecular formula C6H11ClO B1594705 3-(Chloromethyl)-3-ethyloxetane CAS No. 2177-22-2

3-(Chloromethyl)-3-ethyloxetane

Cat. No.: B1594705
CAS No.: 2177-22-2
M. Wt: 134.6 g/mol
InChI Key: UKLWXKWTXHHMFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-3-ethyloxetane is an organic compound with the molecular formula C6H11ClO. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom. The presence of a chloromethyl group and an ethyl group attached to the oxetane ring makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-ethyloxetane typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate diol and a dehydrating agent.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-ethyloxetane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted oxetanes depending on the nucleophile used.

    Oxidation: Products include oxetane derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: The major product is 3-ethyloxetane.

Scientific Research Applications

3-(Chloromethyl)-3-ethyloxetane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxetane derivatives.

    Industry: Used in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-ethyloxetane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups into the oxetane ring.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)oxetane
  • 3-Ethyloxetane
  • 3-(Bromomethyl)-3-ethyloxetane

Comparison

3-(Chloromethyl)-3-ethyloxetane is unique due to the presence of both a chloromethyl and an ethyl group on the oxetane ring. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, 3-(Chloromethyl)oxetane lacks the ethyl group, which can influence its steric and electronic properties. Similarly, 3-(Bromomethyl)-3-ethyloxetane, while similar, has different reactivity due to the presence of a bromine atom instead of chlorine.

Properties

IUPAC Name

3-(chloromethyl)-3-ethyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-2-6(3-7)4-8-5-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLWXKWTXHHMFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176169
Record name Oxetane, 3-(chloromethyl)-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2177-22-2
Record name 3-(Chloromethyl)-3-ethyloxetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxetane, 3-(chloromethyl)-3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxetane, 3-(chloromethyl)-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2177-22-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-3-ethyloxetane
Reactant of Route 2
3-(Chloromethyl)-3-ethyloxetane
Reactant of Route 3
Reactant of Route 3
3-(Chloromethyl)-3-ethyloxetane
Reactant of Route 4
Reactant of Route 4
3-(Chloromethyl)-3-ethyloxetane
Reactant of Route 5
Reactant of Route 5
3-(Chloromethyl)-3-ethyloxetane
Reactant of Route 6
Reactant of Route 6
3-(Chloromethyl)-3-ethyloxetane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.